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Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone for the sensitive and specific

detection of nucleic acids in a variety of molecular biology applications. This non-radioactive

labeling method offers a safe and stable alternative for procedures such as in situ hybridization

(ISH), Northern blotting, and microarray analysis.[1][2][3][4] The system relies on the

incorporation of a steroid hapten, digoxigenin, into the RNA probe. This labeled probe is then

detected with high affinity and specificity by an anti-digoxigenin antibody conjugated to an

enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (POD), which in turn

catalyzes a colorimetric or chemiluminescent reaction.[4]

The generation of DIG-labeled RNA probes is achieved through in vitro transcription, where a

linearized DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3) is

transcribed by the corresponding RNA polymerase in the presence of a mixture of

ribonucleotides, including DIG-11-UTP.[2][5][6] This method allows for the synthesis of single-

stranded RNA probes that are complementary to the target nucleic acid sequence, enabling

highly specific hybridization.[5]

Key Advantages of the DIG System:
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High Sensitivity: The high affinity of the anti-DIG antibody for the DIG moiety allows for the

detection of rare transcripts.[1][7] RNA-RNA hybrids formed with DIG-labeled probes are

more stable than DNA-RNA or DNA-DNA hybrids, contributing to enhanced sensitivity.[2]

Specificity: The use of single-stranded RNA probes minimizes non-specific binding, leading

to a high signal-to-noise ratio.[4]

Safety: As a non-radioactive method, it eliminates the hazards associated with handling and

disposal of radioactive materials.

Stability: DIG-labeled probes are stable for at least a year when stored properly, ensuring

reproducibility of experiments over time.[1][3]

Quantitative Data Summary
The following tables summarize key quantitative data related to the preparation and use of

DIG-labeled RNA probes.

Table 1: In Vitro Transcription Reaction Parameters and Expected Yield
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Parameter Value Notes

DNA Template Input 0.5 - 1 µg
The protocol is optimized for

this range.[8][9]

Expected RNA Yield
Up to 20 µg from 1 µg of

template

The yield can be scaled up by

increasing reaction

components while keeping the

template amount constant.[2]

[3]

Incubation Time 2 hours

Longer incubation times do not

typically increase the yield of

labeled RNA.[3][10]

Incubation Temperature 37°C

DIG-11-UTP:UTP Ratio
Optimized for efficient

synthesis and detection

A 35% substitution of UTP with

DIG-11-UTP is a common

starting point.[8][9]

Table 2: Quality Control and Detection Sensitivity

Parameter Value Method

Probe Concentration for

Hybridization
20 - 100 ng/mL For Northern blots.[3]

Detection Sensitivity (Dot Blot) As low as 0.1 pg
Using chemiluminescent

detection.[1][11]

RNA Input for Northern Blot
1 - 10 µg total RNA or 100 ng

mRNA

Using a DIG-labeled RNA

probe.[3][12]

Experimental Protocols
Preparation of DNA Template
High-quality, linearized DNA is crucial for successful in vitro transcription.[13] The template can

be a plasmid linearized with a restriction enzyme or a PCR product incorporating an RNA
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polymerase promoter.

A. Plasmid DNA Linearization

Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme that generates a 5'

overhang.[12] Ensure complete linearization by incubating with an excess of the enzyme

(e.g., 10 units per µg of DNA) for at least 3 hours.[13]

Verify complete linearization by running a small aliquot on an agarose gel.

Purify the linearized template using a spin column purification kit or by phenol/chloroform

extraction followed by ethanol precipitation.[13]

Resuspend the purified, linearized DNA in RNase-free water.[13]

B. PCR Product Template Generation

Design PCR primers where the reverse primer contains the T7 or SP6 RNA polymerase

promoter sequence at its 5' end.[2][7]

Perform PCR using a high-fidelity DNA polymerase to amplify the target sequence.

Verify the size and purity of the PCR product on an agarose gel.[7]

Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

In Vitro Transcription and DIG-Labeling
This protocol is based on a standard 20 µL reaction volume. All steps should be performed

under RNase-free conditions.[2][3]

Thaw all reaction components at room temperature, mix by vortexing, and briefly centrifuge.

[8] Place the RNA polymerase mix on ice.[8]

Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube in

the order listed at room temperature:[8][9]
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Component Volume Final Concentration

RNase-free Water to 20 µL

10x Transcription Buffer 2 µL 1x

10x DIG RNA Labeling Mix 2 µL 1x

Linearized Template DNA (0.5-

1 µg)
X µL 25-50 ng/µL

RNA Polymerase (T7, SP6, or

T3)
2 µL

Total Volume 20 µL

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

Incubate the reaction for 2 hours at 37°C.[3]

(Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for

15 minutes at 37°C.[3]

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[3]

Purification of the DIG-Labeled RNA Probe
Purification is necessary to remove unincorporated nucleotides, proteins, and salts.[8]

Spin Column Purification: Use a commercially available RNA cleanup spin column according

to the manufacturer's instructions. This is an efficient method to remove unincorporated

nucleotides and enzymes.[8]

Lithium Chloride (LiCl) Precipitation:

Add 1/10 volume of 4 M LiCl and 3 volumes of ice-cold absolute ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at maximum speed for 20 minutes at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/266/116/11175025910.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/266/116/11175025910.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/266/116/11175025910.pdf
https://www.jenabioscience.com/rna-technologies/rna-labeling-modification/random-rna-labeling-in-vitro-transcription-based/rnt-101-digx-highyield-t7-digoxigenin-rna-labeling-kit-utp-based
https://www.jenabioscience.com/rna-technologies/rna-labeling-modification/random-rna-labeling-in-vitro-transcription-based/rnt-101-digx-highyield-t7-digoxigenin-rna-labeling-kit-utp-based
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the pellet with 70% ethanol.

Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Note: Do not use phenol/chloroform extraction as the DIG-labeled probe may partition into the

organic phase.[3]

Quality Control of the DIG-Labeled RNA Probe
A. Agarose Gel Electrophoresis

Run a small aliquot (e.g., 1-2 µL) of the purified probe on a 1-1.5% agarose gel.

The DIG-labeled RNA should appear as a single, sharp band. Due to the incorporation of the

bulky DIG moiety, the labeled RNA will migrate slower than its unlabeled counterpart.[7] The

RNA band should be significantly more intense than the DNA template band.[10]

Smearing may indicate RNA degradation, which could be due to RNase contamination.[14]

B. Dot Blot for Labeling Efficiency

Prepare a dilution series of your DIG-labeled probe (e.g., from 10 pg/µL to 0.01 pg/µL) and a

DIG-labeled control RNA of known concentration.[10][11]

Spot 1 µL of each dilution onto a positively charged nylon membrane.[10]

Fix the RNA to the membrane by UV cross-linking or baking.

Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent

substrate.[10]

Estimate the concentration of your probe by comparing the signal intensities to those of the

control RNA.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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